molecular formula C20H32N4O2 B11050340 1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Katalognummer B11050340
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: MQWKAXVEPPAFCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine backbone with a methoxy-dimethylpyridinyl group, making it a subject of study in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and piperidine intermediates. One common method involves the alkylation of 4-methoxy-3,5-dimethylpyridine with a suitable piperidine derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H32N4O2

Molekulargewicht

360.5 g/mol

IUPAC-Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H32N4O2/c1-15-13-22-17(16(2)18(15)26-3)14-23-11-7-20(8-12-23,19(21)25)24-9-5-4-6-10-24/h13H,4-12,14H2,1-3H3,(H2,21,25)

InChI-Schlüssel

MQWKAXVEPPAFCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)(C(=O)N)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.